N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride
Description
This compound features a bicyclic thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring. Key structural elements include:
- A benzyl group at the 6-position of the thienopyridine scaffold.
- A cyano (-CN) substituent at the 3-position.
- A p-tolylthioacetamide side chain at the 2-position, modified as a hydrochloride salt for enhanced solubility.
The molecule’s design integrates sulfur-containing heterocycles and aromatic substituents, which are common in bioactive compounds targeting enzymes or receptors involved in inflammation, microbial infections, or neurological disorders. Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2.ClH/c1-17-7-9-19(10-8-17)29-16-23(28)26-24-21(13-25)20-11-12-27(15-22(20)30-24)14-18-5-3-2-4-6-18;/h2-10H,11-12,14-16H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIAGTHHINXBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thienopyridine core, followed by the introduction of the benzyl and p-tolylthioacetamide groups. Common reagents used in these reactions include benzyl bromide, p-tolylthiol, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl or p-tolyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit kinase activity, affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s thienopyridine core distinguishes it from pyridine (Compound 2) or thiopyrimidinone (Compounds 6c–f) derivatives. Thienopyridines are known for enhanced metabolic stability compared to simpler heterocycles . Thiazolo-pyrimidines (e.g., Compound 11b) exhibit similar fused-ring systems but with differing electronic properties due to sulfur placement .
Substituent Impact :
- The p-tolylthio group in the target compound may enhance lipophilicity and membrane permeability compared to the chloroacetamide substituent in its PubChem analog .
- Benzyl groups (common in the target and PubChem analog) are associated with improved binding to hydrophobic enzyme pockets, as seen in antimicrobial agents .
Key Observations:
- The target compound’s synthesis likely parallels methods for chloroacetamide derivatives (e.g., PubChem analog), where sodium acetate facilitates nucleophilic substitution .
- Thiazolo-pyrimidines require harsher conditions (acetic anhydride) due to carbonyl activation, whereas pyridine derivatives (Compound 2) form under milder ethanol/NaOAc conditions .
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride is a complex organic compound with potential biological activities. This compound belongs to the thieno[2,3-c]pyridine class and has garnered interest for its possible applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features multiple functional groups that contribute to its reactivity and biological activity. The presence of the thieno ring fused with a pyridine structure is significant for its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting enzymes involved in tumor growth. Specifically, studies have shown that derivatives of thieno[2,3-c]pyridine can inhibit ecto-5'-nucleotidase (CD73), an enzyme that promotes tumor immune escape by converting AMP to adenosine .
Case Study: CD73 Inhibition
In a study evaluating various derivatives of thieno[2,3-c]pyridine for CD73 inhibition:
- Compounds demonstrated up to 87% inhibition at concentrations of 5 μM.
- The introduction of morpholino groups improved aqueous solubility and maintained inhibitory activity.
These findings suggest that modifications in the chemical structure can enhance the anticancer efficacy of these compounds.
Neuroprotective Effects
Another area of interest is the neuroprotective effects exhibited by thieno[2,3-c]pyridine derivatives. These compounds have been linked to the modulation of neurotransmitter systems and may protect against neurodegenerative diseases.
Research Findings:
A study highlighted that certain thieno[2,3-c]pyridine analogs could reduce oxidative stress and inflammation in neuronal cells. The mechanisms involved include:
- Inhibition of pro-inflammatory cytokines.
- Enhancement of antioxidant defenses.
Biological Assays and Results
Q & A
Q. What strategies identify and characterize synthetic by-products?
- Approaches :
- LC-MS/MS : Detect low-abundance by-products (e.g., de-cyanated analogs).
- Isolation via Prep-HPLC : Collect fractions for structural elucidation using NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
